Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate

azaheterocycle synthesis regioselectivity cyclocondensation

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1778637-73-2, MFCD32264085, C₇H₇N₅O₃, MW 209.16) is a fully aromatic, fused bicyclic heterocycle bearing a tetrazole ring annulated at the [1,5-a] face of a pyrimidine core, substituted with a 7-hydroxyl group and a 6-ethyl carboxylate ester. The compound is synthesized via a base-catalyzed condensation of diethyl 2-ethoxymethylidenemalonate with 5-aminotetrazole, followed by cyclization, and its structure has been rigorously confirmed by IR, 1H, 13C, 2D 1H-13C, and 2D 1H-15N HMBC NMR spectroscopy.

Molecular Formula C7H7N5O3
Molecular Weight 209.165
CAS No. 1778637-73-2
Cat. No. B2640419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate
CAS1778637-73-2
Molecular FormulaC7H7N5O3
Molecular Weight209.165
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N=NNN2C1=O
InChIInChI=1S/C7H7N5O3/c1-2-15-6(14)4-3-8-7-9-10-11-12(7)5(4)13/h3H,2H2,1H3,(H,8,9,11)
InChIKeyYZSUDNVHMSAXQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1778637-73-2): Core Identity and Procurement-Relevant Characteristics


Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1778637-73-2, MFCD32264085, C₇H₇N₅O₃, MW 209.16) is a fully aromatic, fused bicyclic heterocycle bearing a tetrazole ring annulated at the [1,5-a] face of a pyrimidine core, substituted with a 7-hydroxyl group and a 6-ethyl carboxylate ester [1]. The compound is synthesized via a base-catalyzed condensation of diethyl 2-ethoxymethylidenemalonate with 5-aminotetrazole, followed by cyclization, and its structure has been rigorously confirmed by IR, 1H, 13C, 2D 1H-13C, and 2D 1H-15N HMBC NMR spectroscopy [1]. Commercially, it is available from specialty chemical suppliers at purities ≥95% (e.g., Apollo Scientific) or 98% (e.g., Leyan), typically priced at approximately £95–£295 per gram, and is classified with GHS hazard statements H302, H312, H315, H319, and H332 . The compound is catalogued under MDL MFCD32264085 and ChemSpider ID 81361045 .

Why Generic Substitution of Tetrazolo[1,5-a]pyrimidine-6-carboxylates Is Not Feasible: The Critical Role of C7 Hydroxylation and Aromaticity


Substituting ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate with any closely related tetrazolopyrimidine-6-carboxylate is precluded by three interdependent structural features that govern its reactivity, coordination chemistry, and synthetic utility: (i) the fully aromatic, non-hydrogenated tetrazolopyrimidine core distinguishes it from 4,7-dihydro and 4,5,6,7-tetrahydro analogs, which possess different oxidation states, conformational flexibility, and electronic properties [1]; (ii) the 7-hydroxyl group is not a passive spectator but determines the tautomeric equilibrium, as HMBC experiments confirm the compound exists exclusively in the 7-hydroxy-tetrazole form, not the 5-hydroxy isomer nor the azide tautomer, directly impacting nucleophilic substitution and metal-binding behavior [2]; and (iii) the synthetic methodology yielding this compound is highly substrate-specific—the use of diethyl ethoxymethylidenemalonate as the 1,3-dicarbonyl component is mandatory, while analogous substrates such as ethyl 2-ethoxymethylidenecyanoacetate divert the reaction to an entirely different azaheterocyclic scaffold (a pyridinium-tetrazol-1-ide), meaning a researcher cannot simply interchange starting materials and expect the same product outcome [1]. These orthogonal differentiators collectively make generic 'class-for-class' substitution scientifically invalid.

Quantitative Differentiation Evidence for Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate Against Closest Structural Analogs


Regiochemical Pathway Exclusivity: Malonate Diester vs. Cyanoacetate Substrate Divergence

When diethyl 2-ethoxymethylidenemalonate is reacted with 5-aminotetrazole under reflux in ethanol with triethylamine, the exclusive product is ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate (compound 7). In stark contrast, substituting the substrate with ethyl 2-ethoxymethylidenecyanoacetate under similar conditions diverts the reaction entirely to 5-[2,6-diamino-3,5-bis(ethoxycarbonyl)pyridinium-1-yl]tetrazol-1-ide—a structurally unrelated pyridinium-tetrazolide zwitterion [1]. This demonstrates that the 7-hydroxy-tetrazolopyrimidine scaffold is not obtainable from cyanoacetate-type precursors, making the malonate-derived diester the sole entry point to this chemotype [1].

azaheterocycle synthesis regioselectivity cyclocondensation building block validation

Tautomeric Exclusivity: 1H-15N HMBC Confirms 7-Hydroxy-Tetrazole Form Over 5-Hydroxy Isomer

2D 1H-15N HMBC NMR experiments on compound 7 revealed correlations between the CH proton (δH = 8.7 ppm) and three 15N atoms at δN = 210.6, 247.4, and 306.3 ppm, assigned to N-4, N-8, and N-3 respectively [1]. Crucially, no correlation was observed between the CH proton and any tetrazole nitrogen in the 350–400 ppm range, which would be diagnostic of the alternative ethyl 5-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate isomer resulting from tetrazole rearrangement. This definitively excludes the 5-hydroxy isomeric structure from consideration [1]. Additionally, the proton-coupled 13C NMR spectrum provided coupling constants 3JC-3a,H-5 = 16.6 Hz and 3JC-7,H-5 = 7.6 Hz, enabling unambiguous assignment of the C-3a bridgehead carbon at δ 158.63 ppm and the C-7 carbon at δ 153.48 ppm [1].

tautomerism HMBC NMR structural elucidation azide-tetrazole equilibrium

Spectral Fingerprint: Infrared Absorption Band Differentiation from Azide-Form Analogs

The solid-state IR spectrum of compound 7 exhibits a diagnostic hydroxyl O–H stretching absorption at ν 3419 cm⁻¹ and a carbonyl C=O stretch at ν 1715 cm⁻¹, with complete absence of the azide asymmetric stretch at ν 2100–2200 cm⁻¹ [1]. This is significant because tetrazolo[1,5-a]pyrimidines exist in equilibrium with their 2-azidopyrimidine tautomers, and the IR azide band is a routine quality control marker for the presence of the ring-opened azide form [2]. The absence of this band confirms that compound 7 exists exclusively in the closed tetrazole form in the solid state, unlike certain ortho-hydroxyphenyl-substituted analogs where intramolecular hydrogen bonding destabilizes the tetrazole ring and shifts the equilibrium toward the azide tautomer [2].

IR spectroscopy quality control azide detection solid-state characterization

Coordination Chemistry Potential: 7-OH/N-Donor Chelation Geometry vs. 4,7-Dihydro Ligands

Tetrazolo[1,5-a]pyrimidine-6-carboxylate ligands with phenolic hydroxyl substituents have been demonstrated to form stable heteroleptic copper(II) complexes of the type [Cu(L)(diimine)]ClO₄, exhibiting square-planar geometry, DNA groove binding, topoisomerase I inhibition, VEGFR2 kinase interaction, and in vitro cytotoxicity against A549 (lung), HeLa (cervical), and HCT-15 (colon) cancer cell lines [1]. The fully aromatic 7-hydroxytetrazolo[1,5-a]pyrimidine core of compound 7 presents a distinct chelation topology compared to the 4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate ligands used in the Haleel et al. study: the aromatic pyrimidine ring of compound 7 provides a rigid, planar N-4/N-8 donor set with an adjacent 7-OH group capable of deprotonation and bridging coordination, whereas the 4,7-dihydro analogs possess sp³-hybridized C-4/C-7 centers, altering bite angle and metal-binding affinity [1]. Although direct metal complexation data for compound 7 are not yet published, the structurally related 7-hydroxy-2-hydroxyphenyl-substituted ligands HL¹–HL³ in the Haleel study establish the class-level precedent for copper(II) coordination via the tetrazolopyrimidine N-donors and the phenolic oxygen [1].

metal complexes copper(II) complexes chelating ligands anticancer research

Commercial Purity and Hazard Profile: Benchmarked Procurement Specifications

Two independent commercial sources provide quantitative purity benchmarks: Apollo Scientific supplies the compound at ≥95% purity (catalogue OR450108), with pricing at £95.00 per 250 mg and £295.00 per 1 g ; Leyan (China) offers 98% purity (product code 1583240) . The compound carries a consistent GHS hazard profile across vendors: H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled) . This contrasts with certain 4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate analogs, which are not uniformly hazard-classified across suppliers, introducing ambiguity in handling requirements. The well-defined hazard profile of compound 7 enables standardized laboratory risk assessment before procurement.

purity specification GHS classification vendor comparison procurement decision

Building Block Versatility: Multiply Derivatizable Core vs. Mono-Functional Analogs

The tetrazolo[1,5-a]pyrimidine scaffold of compound 7 presents three distinct sites for chemical derivatization that are either absent or inaccessible in the closest structural analogs: (i) the 7-OH group can undergo O-alkylation, O-acylation, or sulfonation; (ii) the 6-COOEt ester is available for hydrolysis to the carboxylic acid, amidation, or transesterification; and (iii) the C-5 position (bearing the CH proton at δH 8.7 ppm) is susceptible to electrophilic substitution or metalation [1]. In contrast, partially saturated analogs such as ethyl 4H,5H,6H,7H-tetrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1692032-25-9) lack the aromatic C-5 CH proton for electrophilic chemistry, and 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate derivatives have the C-7 position already blocked by aryl substituents [2]. The combination of a free 7-OH, an intact ester, and an unsubstituted C-5 position on a fully aromatic core makes compound 7 a more versatile platform for library synthesis than any single comparator from the tetrazolopyrimidine-6-carboxylate class [1][2].

synthetic intermediate derivatization medicinal chemistry scaffold diversification

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry Scaffold Diversification Programs Requiring Multiply Derivatizable Heterocyclic Cores

Given its three orthogonal derivatization sites (7-OH, 6-COOEt, and unsubstituted C-5), as demonstrated by the synthetic versatility reported by Goryaeva et al. [1], this compound is optimally suited as a central scaffold in parallel library synthesis. Unlike the 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate derivatives described by Khan et al. [2], which have C-5 and C-7 positions already blocked, compound 7 enables sequential functionalization at all three positions, maximizing diversity output per synthetic step—a critical advantage for hit-to-lead optimization programs in pharmaceutical research.

Coordination Chemistry and Metallodrug Discovery Leveraging the 7-OH/N-Donor Chelation Motif

The fully aromatic 7-hydroxytetrazolo[1,5-a]pyrimidine core provides a rigid, planar N-4/N-8/7-O⁻ tridentate chelation environment that is structurally distinct from the 4,7-dihydro ligands used in the Haleel et al. copper(II) complex study [1]. Although direct metal complexation data for compound 7 are not yet published, the class-level precedent for tetrazolopyrimidine-6-carboxylate copper(II) complexes exhibiting topoisomerase I inhibition, VEGFR2 kinase interaction, and cytotoxicity against A549, HeLa, and HCT-15 cell lines [1] supports its investigation as a ligand for novel metallodrug candidates. The confirmed absence of the azide tautomer in the solid state (IR ν 2100–2200 cm⁻¹ band absent) [2] guarantees that metal coordination will occur exclusively through the tetrazole form, avoiding the potential confounding effects of azide-tetrazole equilibrium observed in ortho-hydroxyphenyl-substituted analogs [3].

Quality Control and Analytical Reference Standard for Tetrazole-Form Purity Verification

The well-characterized spectral fingerprint of compound 7—IR (ν O–H 3419 cm⁻¹, ν C=O 1715 cm⁻¹, no ν(N₃) band), 1H NMR (δH 8.7 ppm for H-5), 13C NMR (δC 153.48 for C-7, δC 158.63 for C-3a), and 15N NMR (δN 210.6, 247.4, 306.3 ppm) [1]—makes it an ideal reference standard for distinguishing the closed tetrazole form from the ring-opened azide tautomer in quality control workflows. This is directly relevant for chemical suppliers and analytical laboratories seeking to verify the tautomeric integrity of tetrazolopyrimidine batches, as the IR azide band at 2100–2200 cm⁻¹ serves as a binary pass/fail QC marker [2].

Structure-Based Drug Design Targeting Kinases Amenable to Tetrazolopyrimidine ATP-Mimetics

Molecular docking studies on related tetrazolo[1,5-a]pyrimidine-6-carboxylate derivatives have demonstrated binding affinity toward EGFR kinase [1], and the tetrazolopyrimidine core has recently been validated as a novel tubulin inhibitor scaffold (colchicine-binding site) with in vivo antitumor activity [2]. The 7-hydroxyl group of compound 7 offers an additional hydrogen-bond donor/acceptor not present in the 5-methyl-7-aryl-4,7-dihydro series, potentially enabling interactions with the hinge region or solvent-exposed residues of kinase active sites. While compound-specific docking data are not yet available, the structural precedent supports its prioritization as a kinase-focused screening candidate over 4,7-dihydro or 5,7-disubstituted analogs that lack the free 7-OH H-bond functionality [1][2].

Quote Request

Request a Quote for Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.